molecular formula C17H19N3O3 B2627249 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1058484-26-6

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2627249
CAS No.: 1058484-26-6
M. Wt: 313.357
InChI Key: PKERDXVJKVETJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound designed for scientific research and development. This acetamide derivative features a pyrimidine core, a common structural motif in many biologically active molecules, which is further functionalized with a phenyl group and a tetrahydrofuran-derived side chain . Compounds containing the 6-oxo-1,6-dihydropyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various enzymatic targets . The specific structural features of this compound, including the acetamide linkage and the (oxolan-2-yl)methyl group, suggest its potential utility as a key intermediate or building block in organic synthesis, or as a candidate for screening in pharmacological studies . Researchers can leverage this compound in the development of novel therapeutic agents or as a tool compound to probe biological pathways. Like related complex molecules, its mechanism of action may involve interactions with enzymes or receptors, potentially leading to inhibition or modulation of their activity . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-3,5-6,9,12,14H,4,7-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKERDXVJKVETJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the oxolane ring is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The dihydropyrimidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group and oxolane ring may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Linkage Differences

Compound A : 2-[(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • Key Differences: Linkage: Sulfur atom (C2-sulfanyl) instead of nitrogen (C1-yl) connects the pyrimidinone to the acetamide. Substituents: A 4-(trifluoromethyl)phenyl group replaces the oxolan-2-ylmethyl group.
  • The electron-withdrawing CF₃ group in Compound A may enhance metabolic stability but reduce solubility relative to the polar oxolane group.
Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
  • Key Differences: Pyrimidinone Substitution: 4-Methyl vs. 4-phenyl in the target compound. Acetamide Substituent: Benzyl group vs. oxolan-2-ylmethyl.
  • The benzyl group offers lipophilicity, contrasting with the oxolane’s polarity, which may improve aqueous solubility in the target compound.

Structural Analogues with Oxolane Moieties

Compound C : N-(Naphthalen-1-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
  • Key Differences: Core Structure: Cyclopenta[d]pyrimidine fused ring vs. monocyclic pyrimidinone. Substituents: Naphthyl group and sulfanyl linkage vs. phenyl and N-acetamide.
  • The sulfanyl linkage may confer different electronic properties compared to the N-acetamide.

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound A Compound B
Molecular Weight ~349 g/mol ~383 g/mol ~313 g/mol
LogP (Predicted) ~1.8 ~2.5 ~2.2
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 4
Solubility Moderate (oxolane) Low (CF₃, aryl) Low (benzyl)

Activity Notes:

  • While explicit pharmacological data for the target compound is unavailable in the evidence, structural analogs like Compound B show moderate yields (66%) and melting points (~196°C), suggesting synthetic feasibility .
  • The oxolane group in the target compound likely enhances solubility compared to Compounds A and B, which have lipophilic substituents .

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